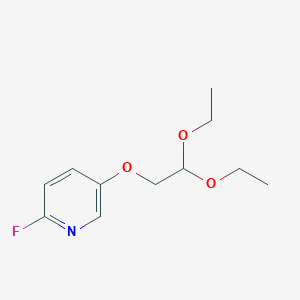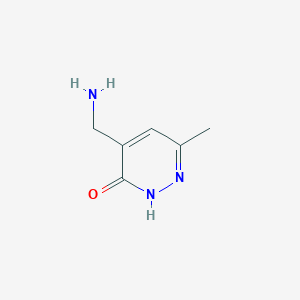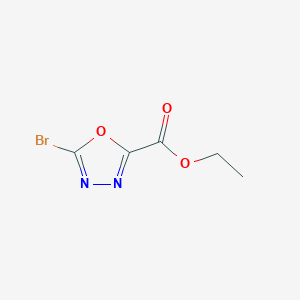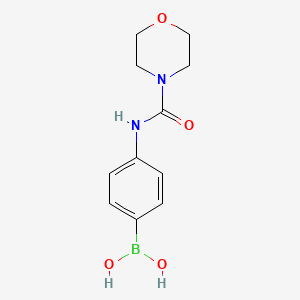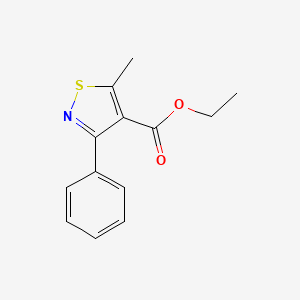
5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester
Übersicht
Beschreibung
Synthesis Analysis
- Purification and Characterization : The resulting 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester is purified and characterized using techniques like NMR spectroscopy, IR spectroscopy, and elemental analysis .
Molecular Structure Analysis
The molecular structure of this compound consists of an isothiazole ring (containing sulfur and nitrogen atoms) with a phenyl group and a methyl group attached. The ester functional group is linked to the carboxylic acid moiety .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Immunological Activity
- 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester and its derivatives have been explored for their potential immunological activities. Studies have synthesized various derivatives and analyzed their effects in humoral immune responses and delayed-type hypersensitivity reactions in animal models. These compounds have shown to influence the immunological response in vitro, suggesting potential applications in immunomodulation and therapy (Lipnicka & Zimecki, 2007).
Synthesis and Structural Studies
- Research has been conducted on the synthesis and structural analysis of derivatives of this compound. These studies focus on the creation of new compounds and their characterization using various spectroscopic and crystallographic techniques. Such research provides insights into the molecular structure and properties of these compounds, which is crucial for their potential application in various fields, including pharmacology and materials science (Wang & Dong, 2009).
Pharmacological Investigations
- Some derivatives of this compound have been investigated for their pharmacological properties, including analgesic and anti-inflammatory activities. These studies aim to develop new therapeutic agents based on the structural modification of the compound to enhance its efficacy and reduce side effects (Gokulan et al., 2012).
Applications in Chemistry
- The compound and its derivatives have applications in synthetic chemistry, serving as intermediates in the synthesis of various heterocyclic compounds. These substances are used in the production of materials with specific chemical properties, useful in diverse areas ranging from industrial processes to drug development (Cox, Prager, & Svensson, 2003).
Wirkmechanismus
Isoxazoles
are a class of organic compounds that contain a five-membered heterocyclic ring with an oxygen atom and a nitrogen atom . They are often synthesized using metal-free synthetic routes .
Esters
, on the other hand, are a class of organic compounds that are derived from carboxylic acids. They are often involved in reactions known as esterifications . Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions .
Biochemische Analyse
Biochemical Properties
5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester plays a significant role in biochemical reactions, particularly in the synthesis of intermediates for drug development. This compound interacts with various enzymes and proteins, facilitating acylation reactions during the synthesis of isoxazolopyridone derivatives . The interaction with enzymes such as penicillin-binding proteins highlights its importance in the preparation of penicillin intermediates . These interactions are primarily based on the compound’s ability to form stable complexes with the active sites of these enzymes, thereby influencing the overall reaction kinetics.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses . For instance, its interaction with topoisomerase II can result in DNA double-strand breaks, affecting cell cycle progression and potentially leading to cell death . Additionally, the compound’s impact on gene expression can lead to changes in the production of various proteins, further influencing cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . For example, its interaction with penicillin-binding proteins can inhibit the synthesis of bacterial cell walls, making it a potential candidate for antibacterial drug development . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to downstream effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to gradual degradation, potentially affecting its efficacy in biochemical assays
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exhibit minimal toxicity and significant biological activity . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed These threshold effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential side effects
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of active metabolites that can exert biological effects . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, facilitating its conversion into different metabolites . These metabolic pathways can influence the compound’s overall efficacy and safety profile, making it essential to understand its metabolic fate in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate its distribution within various cellular compartments, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
ethyl 5-methyl-3-phenyl-1,2-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)11-9(2)17-14-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGQKPGSXDIIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

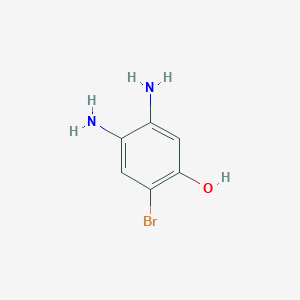
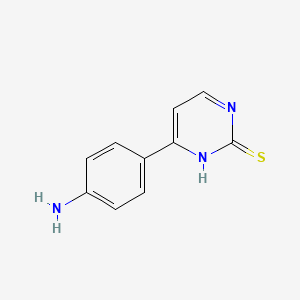
![Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B1404055.png)
![2-Azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1404056.png)
![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)


![1-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1404069.png)
